2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
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Description
The compound “2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid” is a complex organic molecule. It has a molecular formula of C29H30N2O6 . The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The Fmoc group contributes to the bulk of the molecule, and the pyrrolidin-3-yl group introduces a cyclic structure .Chemical Reactions Analysis
The Fmoc group in the compound can be removed by the action of triethylamine in dry pyridine solution . This reaction is commonly used in peptide synthesis.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 502.558 Da . More specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Synthesis and Fluorescence Applications
The compound is utilized in the synthesis of innovative nicotinonitriles incorporating fluorene moieties, as demonstrated by Hussein et al. (2019). These compounds exhibit strong blue-green fluorescence emission, making them potential candidates for applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Structural and Supramolecular Studies
Yamada et al. (2008) focused on the structural analysis of a fluoren-9-ylmethoxycarbonyl-protected amino acid, highlighting unique torsion angles and the formation of intermolecular hydrogen bonds (Yamada, Hashizume, & Shimizu, 2008). Additionally, Bojarska et al. (2020) examined the structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, emphasizing their potential in biomedical research (Bojarska et al., 2020).
Sensing Applications
Han et al. (2020) synthesized compounds derived from fluorene for selective sensing of picric acid, Fe3+, and L-arginine, highlighting the compound's potential in developing sensitive fluorescence sensors (Han et al., 2020).
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-12-17(14-27)28(15-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDFDFQWAURBIC-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137065-83-7 |
Source
|
Record name | 2-{[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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